N-(2-(N-cyclohexylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide” is a chemical compound with the molecular formula C16H22N2O5S and a molecular weight of 354.42 . It is intended for research use only and not for human or veterinary use.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, solubility, and stability are not available in the retrieved data .Scientific Research Applications
Anti-Inflammatory Potential
- Research into sulfonamide derivatives, like the synthesis of ethyl 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, has provided a foundation for the development of potential anti-inflammatory agents. These compounds, including N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, could be part of novel small-molecule inhibitors for NO and cytokine production, indicating their potential in anti-inflammatory applications (Lloret et al., 2009).
Fluorescence Enhancement for Probing Biochemical Reactions
- Glibenclamide, a closely related compound, enhances the intrinsic fluorescence intensity of erbium (Er), suggesting that similar compounds, including N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, could be used as fluorescent probes in biochemical reactions. This application is particularly relevant in studying interactions between Ca2+ and biologically important molecules (Faridbod et al., 2009).
Potential in Cancer Research
- Derivatives of N-(ferrocenylmethyl)benzene-carboxamide, which bear structural similarities to N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, have shown cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line. This indicates that similar compounds might have potential applications in cancer research and therapy (Kelly et al., 2007).
Anticoagulant Efficiency
- Studies on benzamidine derivatives, closely related to the chemical structure of interest, have shown potent inhibition of bovine factor Xa, an important factor in blood coagulation. This suggests the possibility of N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide derivatives being used in developing new anticoagulant drugs (Stürzebecher et al., 1989).
Antibacterial Properties
- Research on derivatives of 1,3-benzodioxol-5-carboxylic acid has shown significant antibacterial activity, implying that structurally similar compounds like N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide could also exhibit antibacterial properties (Siddiqa et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indoles and benzodioxoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds, such as indoles, have been shown to interact with microtubules and their component protein, tubulin . These interactions can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Related compounds have been shown to affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Properties
IUPAC Name |
N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-16(12-6-7-14-15(10-12)23-11-22-14)17-8-9-24(20,21)18-13-4-2-1-3-5-13/h6-7,10,13,18H,1-5,8-9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIGKTVXPVKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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